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Compound of Interest

Compound Name: 3-(3-chlorophenyl)propanal

Cat. No.: B167172

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3-chlorophenyl)propanal, a
key chemical intermediate in the synthesis of various organic compounds. This document
details its chemical and physical properties, safety information, predicted spectroscopic data,
and relevant experimental protocols. Furthermore, it explores the synthesis of this compound
and the potential pharmacological pathways of its derivatives, making it a valuable resource for
professionals in organic chemistry and drug discovery.

Chemical and Physical Properties

3-(3-chlorophenyl)propanal is a substituted aromatic aldehyde.[1] Its properties are
summarized in the table below.
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Property Value Source
IUPAC Name 3-(3-chlorophenyl)propanal [1]
Molecular Formula CoHoCIO [1][2]
Molecular Weight 168.62 g/mol [1112][3]
CAS Number 136415-83-3 [2][3]
Appearance Liquid [3]
Density 1.145 g/mL at 25 °C [3]
Refractive Index n20/D 1.539 [3]

> 110 °C (>230.0 °F) - closed

Flash Point [3]
cup
GAMNINPBAOTMLA-

InChiKey [1](2]
UHFFFAOYSA-N

SMILES C1=CC(=CC(=C1)Cl)CCC=0 [1]

Safety and Hazard Information

3-(3-chlorophenyl)propanal is classified as hazardous. The relevant GHS hazard statements
are summarized below.

Hazard Code Description

H302 Harmful if swallowed

H315 Causes skin irritation

H317 May cause an allergic skin reaction
H318 Causes serious eye damage

H335 May cause respiratory irritation

Data sourced from PubChem and commercial supplier information.[1][3]
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Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat, should be worn when handling this compound. Work should be conducted in a well-
ventilated fume hood.

Spectroscopic Data (Predicted)

While experimental spectra for 3-(3-chlorophenyl)propanal are not readily available in the
public domain, the following data are predicted based on the analysis of structurally similar
compounds and fundamental principles of spectroscopy.

3.1. Predicted *H NMR Data

Chemical Shift (9,

Multiplicity Integration Assignment

ppm)

Aldehydic proton (-
~9.8 t 1H yaep (

CHO)

Aromatic protons (Ar-
~7.2-7.3 m 4H

H)

Methylene protons (-
~2.95 t 2H Y P (

CH2-CHO)

Methylene protons
~2.75 t 2H

(Ar-CHz-)

Solvent: CDCIs, Reference: TMS (0.00 ppm). Predicted based on analogous structures.

3.2. Predicted 13C NMR Data
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Chemical Shift (6, ppm)

Assignment

~201 Aldehydic carbon (-CHO)
~142 Aromatic carbon (C-ClI)

~134 Aromatic carbon (C-ipso)
~130 Aromatic carbon (CH)

~128 Aromatic carbon (CH)

~127 Aromatic carbon (CH)

~126 Aromatic carbon (CH)

~45 Methylene carbon (-CH2-CHO)
~28 Methylene carbon (Ar-CHz-)

Solvent: CDCls. Predicted based on known chemical shifts for substituted benzenes and

aliphatic aldehydes.[4][5][6]

3.3. Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

~3050 Medium Aromatic C-H stretch
~2920, 2850 Medium Aliphatic C-H stretch
~2720 Weak Aldehydic C-H stretch
~1725 Strong Carbonyl (C=0) stretch
~1590, 1470 Medium-Strong Aromatic C=C stretch
~780 Strong C-Cl stretch

Predicted based on characteristic absorption bands for functional groups.[7]

3.4. Predicted Mass Spectrometry (MS) Data
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miz Interpretation

Molecular ion peak [M]*, showing the

168/170
characteristic 3:1 isotopic pattern for chlorine.
140/142 Loss of ethylene (-C2Ha)
125 Loss of propanal moiety (-CsHsO)
111/113 Chlorotropylium ion

lonization method: Electron lonization (El). Fragmentation patterns are predicted based on
common pathways for similar molecules.[8]

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of
3-(3-chlorophenyl)propanal. These protocols are based on established chemical literature for
similar compounds.[9]

4.1. Synthesis via Oxidation of 3-(3-chlorophenyl)propan-1-ol

This common and effective method involves the oxidation of the corresponding primary alcohol.
Materials:

e 3-(3-chlorophenyl)propan-1-ol

e Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

e Dichloromethane (DCM), anhydrous

¢ Silica gel

e Sodium bicarbonate (NaHCO3), saturated solution

o Magnesium sulfate (MgS0Oa4), anhydrous

Procedure:
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» Dissolve 3-(3-chlorophenyl)propan-1-ol (1 equivalent) in anhydrous DCM in a round-bottom
flask under an inert atmosphere (e.g., nitrogen or argon).

e Add PCC (1.5 equivalents) or DMP (1.2 equivalents) portion-wise to the stirred solution at
room temperature.

» Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting
alcohol is consumed.

» Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to
remove the chromium salts or periodinane byproducts.

» Wash the filtrate sequentially with a saturated NaHCOs solution and brine.

» Dry the organic layer over anhydrous MgSOua, filter, and concentrate under reduced pressure
to yield the crude 3-(3-chlorophenyl)propanal.

» Purify the crude product by flash column chromatography on silica gel, typically using a
hexane/ethyl acetate gradient.

4.2. Spectroscopic Analysis
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy|[9]

o Sample Preparation: Dissolve 5-10 mg of purified 3-(3-chlorophenyl)propanal in
approximately 0.6 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS)
as an internal standard.

 Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

» 1H NMR Acquisition: Acquire the spectrum with a spectral width of 12 ppm, a relaxation delay
of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire a proton-decoupled 3C NMR spectrum with a spectral width of
220 ppm and a relaxation delay of 2-5 seconds.

o Data Processing: Process the raw data using appropriate software, including Fourier
transformation, phase correction, and baseline correction.
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4.2.2. Infrared (IR) Spectroscopy[9]

Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide
(KBr) plates to form a thin film.

¢ Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record a background spectrum and then the sample spectrum over a
range of 4000-400 cm~1,

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

4.2.3. Mass Spectrometry (MS)[9]

o Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas
Chromatography (GC-MS) for separation and analysis.

« lonization: Utilize Electron lonization (El) at 70 eV.
e Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, paying
attention to the isotopic pattern of chlorine.[9]

Visualizations

5.1. Synthetic Pathway

The following diagram illustrates a common synthetic route to 3-(3-chlorophenyl)propanal.
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Synthesis of 3-(3-chlorophenyl)propanal

PCC or DMP
DCM

3-(3-chlorophenyl)propan-1-ol

xidation

3-(3-chlorophenyl)propanal

Click to download full resolution via product page
Caption: A typical synthetic workflow for 3-(3-chlorophenyl)propanal.
5.2. Logical Relationship of Derivatives in Drug Development

Derivatives of 3-(3-chlorophenyl)propanal have been investigated for their potential as
anticonvulsant and antidepressant agents.[10][11][12] The diagram below illustrates the logical
progression from the core chemical structure to its potential biological targets.
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Drug Development Logic for Derivatives
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Caption: Logical workflow from a core structure to biological targets.
5.3. Potential Signaling Pathways of Derivatives

The derivatives of 3-(3-chlorophenyl)propanal have shown affinity for several key
neurological targets. The diagram below speculates on the potential signaling pathways that
might be modulated by these compounds, leading to therapeutic effects.
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Potential Signaling Pathways of Derivatives
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Caption: Potential mechanisms of action for derived therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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